molecular formula C13H9BrN2O3 B5258274 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione

5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione

Cat. No.: B5258274
M. Wt: 321.13 g/mol
InChI Key: FNTWHQRIFPSWBY-JXMROGBWSA-N
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Description

5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a diazolidine-2,4-dione core, which is a versatile scaffold in medicinal chemistry, and a bromo-substituted phenyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.

    Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of diketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione involves its interaction with specific molecular targets. The bromo-substituted phenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Similar structure but different substitution pattern.

    5-[(3-Chloro-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Chlorine instead of bromine.

    5-[(3-Bromo-4-methoxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Methoxy group instead of prop-2-ynyloxy.

Uniqueness

The unique combination of the bromo-substituted phenyl group and the prop-2-ynyloxy group in 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c1-2-5-19-11-4-3-8(6-9(11)14)7-10-12(17)16-13(18)15-10/h1,3-4,6-7H,5H2,(H2,15,16,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTWHQRIFPSWBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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